molecular formula C16H34IN7O3 B1508575 1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide CAS No. 220554-75-6

1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide

Cat. No. B1508575
CAS RN: 220554-75-6
M. Wt: 499.39 g/mol
InChI Key: JSJFTBJBERXHTP-UHFFFAOYSA-N
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Description

1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide, also known as TETA, is a macrocyclic tetraamine that has been used in various scientific research applications. TETA is a versatile compound that can form stable complexes with a wide range of metal ions, making it useful in a variety of fields including biochemistry, pharmacology, and materials science.

Scientific Research Applications

Synthesis and Characterization

1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide and its derivatives have been extensively investigated for their potential as intermediates in the preparation of medically important metal chelators, such as DO3A and DOTA complexes. These compounds are pivotal in the synthesis of contrast media for molecular imaging, showcasing their importance in enhancing the specificity, intracellular delivery, bio-compatibility, and pharmacokinetics of these diagnostic agents (Li, Winnard, & Bhujwalla, 2009). Efficient synthesis methods have been developed to produce these compounds in high yields, demonstrating their significance in the field of chemical synthesis and medical imaging (Jagadish et al., 2011).

Metal Complexation and Coordination Chemistry

The study of 1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane derivatives has contributed significantly to the development of novel coordination compounds. These derivatives have shown potential in forming complexes with metal ions, which are crucial for various applications, including radiopharmaceuticals and luminescent materials for sensing applications. The ability of these compounds to form stable complexes with lanthanides and transition metals highlights their utility in creating new materials with desirable optical and magnetic properties (Tosato et al., 2022). For instance, their application in the synthesis of coordination polymers with modulated fluorescence demonstrates the versatility of these ligands in designing functional materials for detecting cations, anions, and organic solvent molecules (Wang et al., 2016).

Luminescence and Sensing Applications

Derivatives of 1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane have been explored for their luminescent properties, especially in the context of lanthanide coordination complexes. These studies pave the way for the development of advanced luminescent probes capable of detecting various chemical species with high sensitivity and selectivity. The exploration of these complexes in sensing applications underscores the potential of these compounds in analytical chemistry and bioimaging, offering innovative solutions for environmental monitoring and biomedical diagnostics (Henig et al., 2010).

properties

IUPAC Name

2-[4,8-bis(2-amino-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N7O3.HI/c17-14(24)11-21-6-2-7-23(13-16(19)26)10-9-22(12-15(18)25)5-1-3-20-4-8-21;/h20H,1-13H2,(H2,17,24)(H2,18,25)(H2,19,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJFTBJBERXHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(CCCN(CCN(C1)CC(=O)N)CC(=O)N)CC(=O)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34IN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725057
Record name 2,2',2''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8-triyl)triacetamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8-Tris(aminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane monohydriodide

CAS RN

220554-75-6
Record name 2,2',2''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8-triyl)triacetamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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